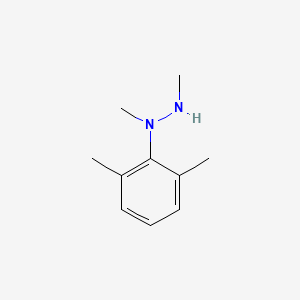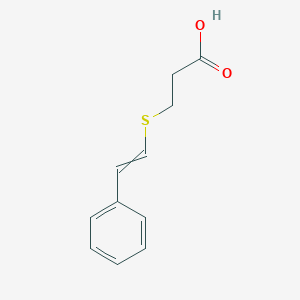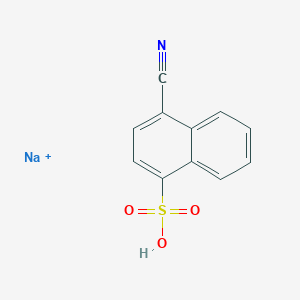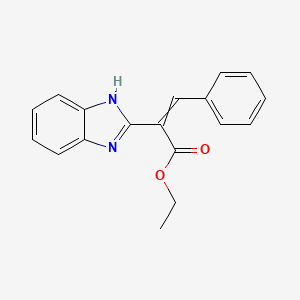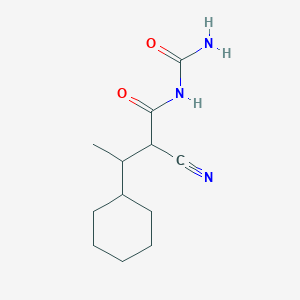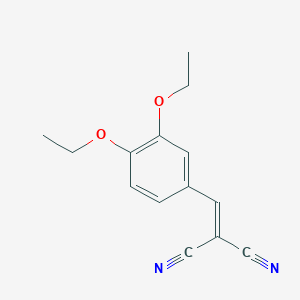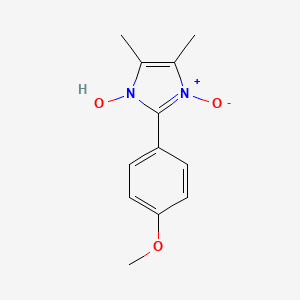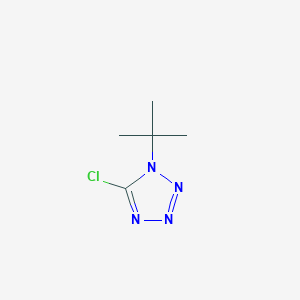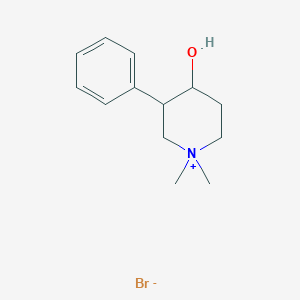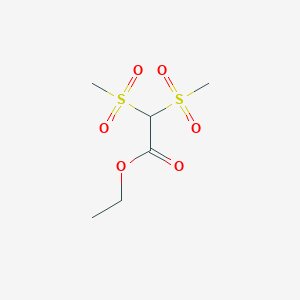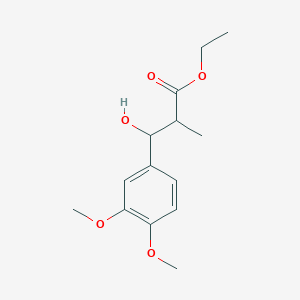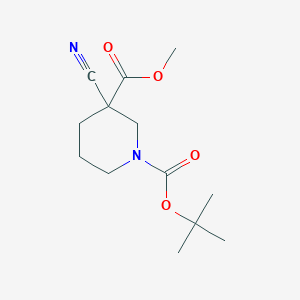
1-tert-Butyl 3-methyl 3-cyanopiperidine-1,3-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-tert-Butyl 3-methyl 3-cyanopiperidine-1,3-dicarboxylate is a chemical compound with the molecular formula C13H22N2O4 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-tert-Butyl 3-methyl 3-cyanopiperidine-1,3-dicarboxylate typically involves the reaction of piperidine derivatives with tert-butyl and methyl groups. One common method involves the use of di-tert-butyl dicarbonate and methyl 4-oxo-3-piperidinecarboxylate hydrochloride . The reaction is carried out under inert atmosphere conditions to prevent oxidation and other side reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar reagents but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
1-tert-Butyl 3-methyl 3-cyanopiperidine-1,3-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce carbonyl groups to alcohols or amines.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include alkyl halides and nucleophiles such as amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
1-tert-Butyl 3-methyl 3-cyanopiperidine-1,3-dicarboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of fine chemicals and as a building block for various chemical products.
Mecanismo De Acción
The mechanism of action of 1-tert-Butyl 3-methyl 3-cyanopiperidine-1,3-dicarboxylate involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological processes. The compound can modulate the activity of these targets, leading to changes in cellular functions and pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate: This compound has a similar structure but with an oxo group instead of a cyano group.
tert-Butyl 3-hydroxy-3-methylpiperidine-1-carboxylate: This compound has a hydroxy group instead of a cyano group.
1-Boc-3-piperidone: This compound has a Boc-protected piperidone structure.
Uniqueness
1-tert-Butyl 3-methyl 3-cyanopiperidine-1,3-dicarboxylate is unique due to the presence of the cyano group, which can impart different chemical reactivity and biological activity compared to similar compounds. This makes it a valuable intermediate in the synthesis of specialized molecules and potential pharmaceuticals.
Propiedades
Fórmula molecular |
C13H20N2O4 |
|---|---|
Peso molecular |
268.31 g/mol |
Nombre IUPAC |
1-O-tert-butyl 3-O-methyl 3-cyanopiperidine-1,3-dicarboxylate |
InChI |
InChI=1S/C13H20N2O4/c1-12(2,3)19-11(17)15-7-5-6-13(8-14,9-15)10(16)18-4/h5-7,9H2,1-4H3 |
Clave InChI |
IZHHCWISMVEPOH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCCC(C1)(C#N)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


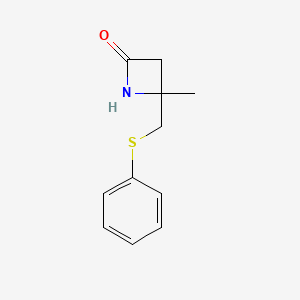
![3-(1H-indol-3-yl)-2-[(2-nitrobenzoyl)amino]propanoic acid](/img/structure/B14001082.png)
